Cas no 901043-99-0 (1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo4,3-cquinoline)

1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo4,3-cquinoline
- 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
- AKOS001796099
- 901043-99-0
- F3407-1161
- 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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- Inchi: 1S/C24H17F2N3/c1-14-8-9-18(10-15(14)2)29-24-19-11-17(25)12-21(26)23(19)27-13-20(24)22(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3
- InChI Key: HPDPOGYYCVQNDD-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(F)=CC=2F)C2N(C3=CC=C(C)C(C)=C3)N=C(C3=CC=CC=C3)C=2C=1
Computed Properties
- Exact Mass: 385.13905388g/mol
- Monoisotopic Mass: 385.13905388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 2
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 30.7Ų
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo4,3-cquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-1161-1mg |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
901043-99-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-1161-5mg |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
901043-99-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-1161-15mg |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
901043-99-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-1161-10μmol |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
901043-99-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-1161-10mg |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
901043-99-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-1161-30mg |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
901043-99-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-1161-40mg |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
901043-99-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3407-1161-25mg |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
901043-99-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3407-1161-5μmol |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
901043-99-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-1161-20mg |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
901043-99-0 | 20mg |
$99.0 | 2023-09-10 |
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo4,3-cquinoline Related Literature
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
Additional information on 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo4,3-cquinoline
Introduction to 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline and Its Significance in Modern Chemical Biology
1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, identified by its CAS number 901043-99-0, represents a structurally intricate heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoline scaffold, a class of molecules renowned for their broad spectrum of biological activities and therapeutic potential. The unique combination of substituents, including dimethylphenyl, difluoro, and phenyl groups, endows this molecule with distinct chemical and pharmacological properties that make it a promising candidate for further exploration.
The quinoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. The introduction of fluorine atoms at the 6 and 8 positions in 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is particularly noteworthy. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. In this context, the difluoro group not only modifies the electronic properties of the molecule but also influences its interactions with biological targets.
The presence of the 3-phenyl substituent further diversifies the pharmacophore, potentially contributing to the compound's ability to modulate specific biological pathways. The pyrazolo[4,3-c]quinoline scaffold itself is a less explored heterocyclic system compared to its quinoline counterpart, offering a unique structural framework for drug discovery. Recent studies have highlighted the potential of pyrazoloquinoline derivatives as kinase inhibitors and DNA intercalators, suggesting that 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline may exhibit similar activities.
One of the most compelling aspects of this compound is its potential application in addressing emerging challenges in drug development. The rise of multidrug-resistant pathogens and the need for novel therapeutic agents have spurred interest in innovative molecular architectures. The structural features of 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline position it as a candidate for developing next-generation therapeutics. For instance, its ability to interact with biological targets through multiple binding modes could be exploited to design compounds with enhanced efficacy and reduced side effects.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their biological activity. Virtual screening techniques have been particularly effective in identifying promising candidates like 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. By leveraging machine learning algorithms and molecular docking simulations, researchers can predict the binding affinity and mode of action of this compound against various biological targets. These computational approaches have accelerated the drug discovery process and have been instrumental in validating experimental findings.
In vitro studies have begun to unravel the pharmacological profile of 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Initial experiments suggest that this compound exhibits inhibitory activity against certain kinases and shows promise as an antiproliferative agent. The dimethylphenyl group appears to play a crucial role in modulating receptor interactions by influencing both hydrophobicity and electronic distribution. Additionally, the difluoro substituents may enhance binding stability by participating in hydrogen bonding or van der Waals interactions with biological targets.
The synthesis of 1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline presents both challenges and opportunities for synthetic chemists. The construction of the pyrazoloquinoline core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition metal catalysis and cross-coupling reactions have been employed to streamline the synthesis process. These techniques not only improve efficiency but also allow for greater functional group tolerance during molecular assembly.
The chemical stability of this compound is another critical factor that must be considered during both synthesis and application. The presence of fluorine atoms can influence thermal stability and metabolic degradation pathways. However, 1-(3 , 4 - dimethyl phen yl ) - 6 , 8 - dif luoro - 3 - phen yl - 1 H - py ra z ol o [ 4 , 3 - c ] quino line demonstrates remarkable resilience under various conditions when properly formulated.
Future research directions may focus on optimizing the pharmacokinetic properties of this compound through structural modifications or prodrug strategies. Additionally, 90104 39 -9 0 ) could serve as a foundation for developing novel analogs with enhanced therapeutic profiles . By integrating insights from medicinal chemistry, computational biology, an d high-throughput screening, researchers can systematically explore its potential applications across multiple disease areas.
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